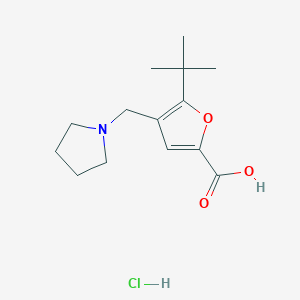
5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a biochemical compound used for proteomics research . It has a molecular weight of 287.78 .
Molecular Structure Analysis
The molecular formula of this compound is C14H22ClNO3 . The average mass is 287.782 Da and the mono-isotopic mass is 287.128815 Da .科学的研究の応用
Chemical Synthesis and Intermediate Applications
5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is a compound that has not been directly studied in the available scientific literature. However, research on similar furan derivatives and pyrrolidinyl compounds suggests their potential applications in chemical synthesis and as intermediates for various chemical transformations. For instance, furan derivatives obtained from biomass resources, such as 5-(chloromethyl)furan-2-carbonyl chloride, have been explored for the production of furoate ester biofuels and polymers, demonstrating the utility of furan-based compounds in sustainable chemical processes (Dutta, Wu, & Mascal, 2015). Similarly, studies on the synthesis of substituted pyrrolidines, such as (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlight the role of pyrrolidinyl compounds in the development of combinatorial chemistry methods for drug discovery (Malavašič et al., 2007).
Material Science and Polymer Chemistry
Research on coordination polymers containing isophthalic acid derivatives, including those with tert-butyl groups, demonstrates the impact of substituents on the assembly and properties of coordination polymers. This research provides insights into the design of materials with specific structural and functional properties, potentially applicable to the development of novel materials from furan and pyrrolidinyl derivatives (Zhou et al., 2009).
Advanced Organic Synthesis Techniques
Innovations in organic synthesis, such as the use of enzyme-catalyzed oxidation for converting 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), highlight the potential of furan derivatives in sustainable chemical synthesis. Such enzymatic methods offer efficient pathways for producing valuable chemicals from renewable resources, which could be relevant for synthesizing derivatives of 5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (Dijkman, Groothuis, & Fraaije, 2014).
Potential Biomedical Applications
While direct studies on 5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride in biomedical contexts were not found, the exploration of related compounds in drug synthesis and biological studies suggests a potential for this compound in similar applications. Research on pyrrolidinyl and furan-containing compounds in drug development processes, such as their roles in the synthesis of enzyme inhibitors or receptor agonists, underscores the importance of these chemical scaffolds in medicinal chemistry (Chung et al., 2005).
作用機序
While the specific mechanism of action for this compound is not available, it’s worth noting that compounds with a pyrrolidine ring are used widely in drug discovery. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
将来の方向性
Pyrrolidine derivatives, such as this compound, are of great interest in drug discovery. The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring are some of the reasons for this interest . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
5-tert-butyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-14(2,3)12-10(8-11(18-12)13(16)17)9-15-6-4-5-7-15;/h8H,4-7,9H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJLZKXQKTZBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(O1)C(=O)O)CN2CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2644735.png)
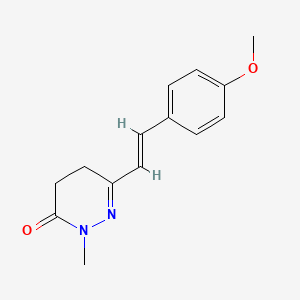
![3,4-dichloro-N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2644738.png)
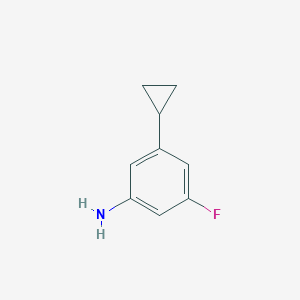
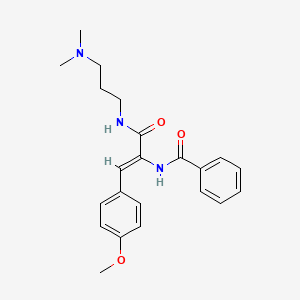
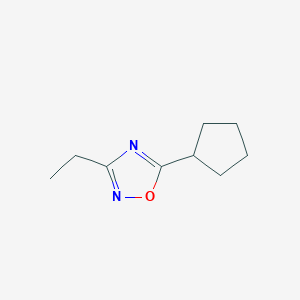
![2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2644750.png)
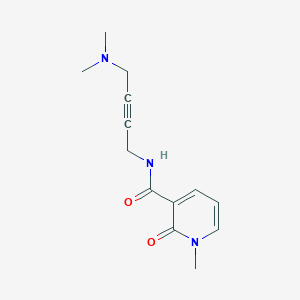
![(1H-benzo[d]imidazol-5-yl)(4,4-difluoropiperidin-1-yl)methanone](/img/structure/B2644752.png)


![1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644756.png)
![1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2644757.png)
